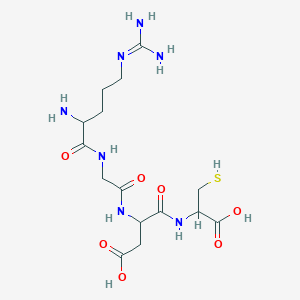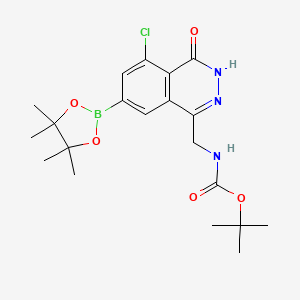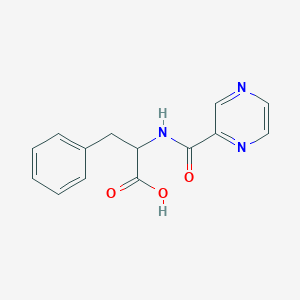
Carvedilol beta-D-Glucuronide (mixture of diasteromers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carvedilol beta-D-Glucuronide (mixture of diasteromers) is a metabolite of Carvedilol, a non-selective beta-adrenergic antagonist used primarily for treating heart failure and hypertension . This compound is formed through the glucuronidation process, where Carvedilol is conjugated with glucuronic acid, resulting in a mixture of diastereomers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Carvedilol beta-D-Glucuronide involves the enzymatic or chemical conjugation of Carvedilol with glucuronic acid. The reaction typically occurs in the presence of uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes . The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to facilitate the enzymatic activity.
Industrial Production Methods: Industrial production of Carvedilol beta-D-Glucuronide may involve biotransformation processes using microbial or mammalian cell cultures expressing UGT enzymes. This method ensures high yield and purity of the glucuronide conjugate .
Analyse Chemischer Reaktionen
Types of Reactions: Carvedilol beta-D-Glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the glucuronide bond, reverting it to Carvedilol and glucuronic acid.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the compound, potentially altering its pharmacological properties.
Reduction: Reducing agents such as sodium borohydride can reduce the compound, affecting its stability and activity.
Major Products Formed: The primary products of these reactions include Carvedilol, glucuronic acid, and various oxidized or reduced derivatives of Carvedilol .
Wissenschaftliche Forschungsanwendungen
Carvedilol beta-D-Glucuronide has several scientific research applications:
Wirkmechanismus
Carvedilol beta-D-Glucuronide exerts its effects primarily through its parent compound, Carvedilol. Carvedilol acts by blocking beta-adrenergic receptors, reducing heart rate and blood pressure . The glucuronide conjugate may also interact with transport proteins, influencing its distribution and excretion in the body .
Vergleich Mit ähnlichen Verbindungen
Propranolol Glucuronide: Another beta-blocker glucuronide with similar pharmacokinetic properties.
Metoprolol Glucuronide: A beta-1 selective blocker glucuronide used in hypertension treatment.
Atenolol Glucuronide: A beta-1 selective blocker glucuronide with a different metabolic profile.
Uniqueness: Carvedilol beta-D-Glucuronide is unique due to its non-selective beta-blocking activity combined with alpha-1 blocking properties, which is not commonly seen in other beta-blocker glucuronides .
Eigenschaften
Molekularformel |
C30H34N2O10 |
|---|---|
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
(3S,4S,5S,6R)-6-[1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O10/c1-38-21-10-4-5-11-22(21)39-14-13-31-15-17(41-30-27(35)25(33)26(34)28(42-30)29(36)37)16-40-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30-35H,13-16H2,1H3,(H,36,37)/t17?,25-,26-,27-,28?,30+/m0/s1 |
InChI-Schlüssel |
PUVQFGCELBOSRN-HEJFJQCXSA-N |
Isomerische SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O |
Kanonische SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


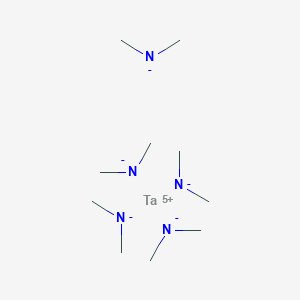
![(5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B13402223.png)
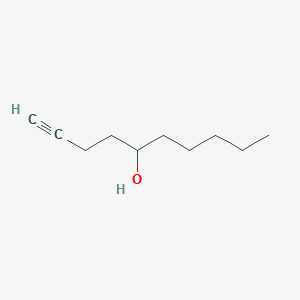
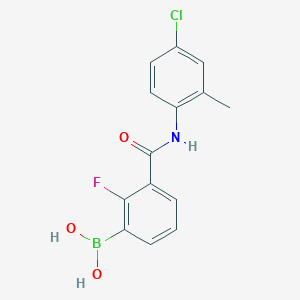
![[[(2R,3S,5R)-5-[5-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13402239.png)
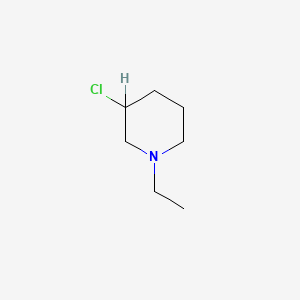
![6-(1-Hydroxyethyl)-3-({2-[(iminomethyl)amino]ethyl}sulfanyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402256.png)
![2-Methyl-3-[2-(pyridin-2-YL)pyrimidin-4-YL]-1,6-naphthyridine](/img/structure/B13402258.png)

